molecular formula C31H29ClN2O6S2 B611076 Texas red CAS No. 82354-19-6

Texas red

Cat. No.: B611076
CAS No.: 82354-19-6
M. Wt: 625.2 g/mol
InChI Key: MPLHNVLQVRSVEE-UHFFFAOYSA-N
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Description

Sulforhodamine 101 Sulfonyl Chloride is a red fluorescent dye known for its use in cell imaging methods. It is particularly effective in labeling astrocytes and myelinating oligodendrocytes. It has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .

Mechanism of Action

Target of Action

Texas Red is a bright red-fluorescent dye that is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of this compound are these antibodies and proteins, which play a crucial role in the structure and function of cells. For instance, it can be conjugated to phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence .

Mode of Action

This compound operates by binding to its targets (antibodies and proteins) and emitting a fluorescent signal when excited by light. This signal is then detected and visualized using fluorescence microscopy. The dye has an excitation peak at 561 or 594 nm laser lines .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve cellular imaging. By binding to specific antibodies and proteins, this compound allows researchers to visualize and study various cellular structures and processes. For example, when conjugated to phalloidin, this compound can be used to stain and visualize the actin cytoskeleton .

Pharmacokinetics

It’s worth noting that this compound sulfonyl chloride is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules .

Result of Action

The result of this compound’s action is the clear and precise visualization of cellular structures and processes. By emitting a strong fluorescent signal, this compound allows researchers to detect and study even low-abundance targets in a sample . This can provide valuable insights into cellular function and pathology.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s photostability can be affected by the buffer in which it is used . Additionally, the brightness and stability of this compound conjugates can be influenced by the specific environmental conditions of the cellular imaging application . Despite these factors, this compound remains a valuable tool for cellular imaging due to its high fluorescence efficiency and unique emission spectrum .

Future Directions

Emerging trends in fluorescence microscopy are influencing emission filter design in the future, including the simultaneous detection of numerous fluorescent probes . Texas Red, with its bright red-fluorescent dye properties, is likely to continue playing a significant role in these developments .

Biochemical Analysis

Biochemical Properties

Texas Red is often conjugated to antibodies and proteins, enabling these biomolecules to be visualized under a microscope . The dye has excitation ideally suited to the 561 or 594 nm laser lines .

Cellular Effects

When conjugated to antibodies or proteins, this compound can be used to study various types of cells and cellular processes . For instance, it can be used to visualize F-actin in the cytoskeleton . The dye’s bright fluorescence allows researchers to observe how these proteins are distributed within cells, providing insights into cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to fluoresce when excited by certain wavelengths of light . When the dye is conjugated to a biomolecule and this complex is exposed to light at the appropriate wavelength, the dye absorbs the light and then emits it at a longer wavelength . This emitted light is what is observed as fluorescence .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound can be used to study the temporal dynamics of cellular processes . For example, it can be used to track the movement of proteins within cells over time . The dye is susceptible to hydrolysis and its low solubility in water may complicate its conjugation to some biomolecules .

Metabolic Pathways

When conjugated to biomolecules that are part of such pathways, it can be used to study these pathways .

Transport and Distribution

This compound, when conjugated to biomolecules, can be used to study their transport and distribution within cells . The bright fluorescence of the dye allows for the visualization of these processes .

Subcellular Localization

This compound can be used to study the subcellular localization of proteins and other biomolecules . For example, it can be used to visualize F-actin in the cytoskeleton . The dye’s fluorescence allows for the observation of these biomolecules in specific compartments or organelles within cells .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHNVLQVRSVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown or purple powder; [MSDSonline]
Record name Texas Red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2451
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CAS No.

934482-80-1, 82354-19-6
Record name Texas Red sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulforhodamine 101 acid chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TEXAS RED SULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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